4,4-Dimethyl-1,4-azasilinane
Overview
Description
4,4-Dimethyl-1,4-azasilinane is an organosilicon compound with the molecular formula C6H15NSi It is a heterocyclic compound containing a silicon atom and a nitrogen atom within a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,4-azasilinane typically involves the reaction of dimethylamine with a silicon-containing precursor. One common method involves the use of this compound hydrochloride as an intermediate. The reaction conditions often include the use of hydrogen chloride in ethanol and water, followed by hydrogenation with palladium on activated charcoal at room temperature for about 20 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities, and maintaining high purity standards.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1,4-azasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can modify the silicon-nitrogen bond.
Substitution: The silicon atom can participate in substitution reactions, where other groups replace the existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silanols, while substitution reactions can produce a variety of silicon-containing compounds with different functional groups.
Scientific Research Applications
4,4-Dimethyl-1,4-azasilinane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure allows it to be used in the study of silicon’s role in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 4,4-Dimethyl-1,4-azasilinane exerts its effects involves its ability to interact with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The nitrogen atom in the ring can also act as a nucleophile, facilitating various substitution reactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazasilinane: Contains two nitrogen atoms in the ring instead of one silicon and one nitrogen.
4,4-Dimethyl-1,4-oxasilinane: Contains an oxygen atom in place of the nitrogen atom.
4,4-Dimethyl-1,4-thiasilinane: Contains a sulfur atom in place of the nitrogen atom.
Uniqueness
4,4-Dimethyl-1,4-azasilinane is unique due to the presence of both silicon and nitrogen in the ring structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4,4-dimethyl-1,4-azasilinane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NSi/c1-8(2)5-3-7-4-6-8/h7H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWLHLUICDJBDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCNCC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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